molecular formula C25H30N4O4S B14749064 Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy

Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy

Cat. No.: B14749064
M. Wt: 482.6 g/mol
InChI Key: VECVGKRRYOTPRU-UHFFFAOYSA-N
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Description

Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a quinazoline core, a dihydroisoquinoline moiety, and a piperazine sulfonyl group.

Preparation Methods

The synthesis of quinazoline derivatives typically involves multi-step reactions. One common method is the Niementowski synthesis, which involves the reaction of anthranilic acid with amides to form quinazolinones . For the specific compound , the synthesis would likely involve the following steps:

    Formation of the quinazoline core: This can be achieved through the condensation of anthranilic acid with an appropriate amide.

    Introduction of the dihydroisoquinoline moiety: This step may involve a cyclization reaction.

    Attachment of the piperazine sulfonyl group: This can be done through a nucleophilic substitution reaction, where the piperazine ring is introduced to the quinazoline core.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Quinazoline derivatives, including the compound , undergo various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinones, while reduction produces dihydroquinazolines.

Scientific Research Applications

Quinazoline derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinazoline derivatives involves their interaction with specific molecular targets. For instance, some quinazoline compounds inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . By inhibiting these enzymes, quinazoline derivatives can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy can be compared with other quinazoline derivatives such as:

The uniqueness of the compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

6,7-dimethoxy-4-[8-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]quinazoline

InChI

InChI=1S/C25H30N4O4S/c1-17-7-11-29(12-8-17)34(30,31)24-6-4-5-18-9-10-28(15-20(18)24)25-19-13-22(32-2)23(33-3)14-21(19)26-16-27-25/h4-6,13-14,16-17H,7-12,15H2,1-3H3

InChI Key

VECVGKRRYOTPRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2CN(CC3)C4=NC=NC5=CC(=C(C=C54)OC)OC

Origin of Product

United States

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